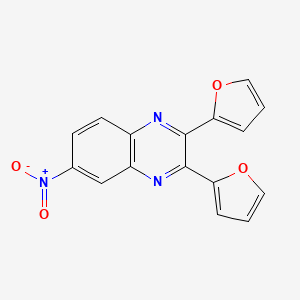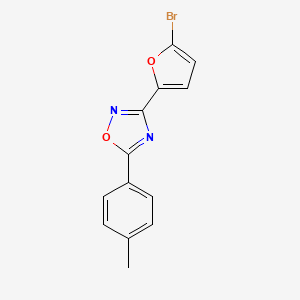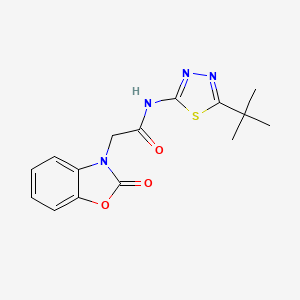![molecular formula C18H28N2O3 B5548478 2-(2-methoxyethyl)-8-[(5-methyl-2-furyl)methyl]-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5548478.png)
2-(2-methoxyethyl)-8-[(5-methyl-2-furyl)methyl]-2,8-diazaspiro[5.5]undecan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
Diazaspiro[5.5]undecane derivatives are typically synthesized through various organic synthesis techniques. One method involves the Michael addition of lithium enolate to a tetrasubstituted olefin acceptor, allowing for the introduction of various substituents (Yang et al., 2008)[(https://consensus.app/papers/divergent-synthesis-5substituted-yang/827b53cd44ea5868b599326c6817389a/?utm_source=chatgpt)]. Another approach utilizes base-promoted [5+1] double Michael addition reactions to construct the diazaspiro[5.5]undecane framework from N,N-dimethylbarbituric acid and diaryliedene acetones (Islam et al., 2017)[(https://consensus.app/papers/synthesis-diazaspiro55undecane-derivatives-base-islam/3401a89a6369576ea5677e1f76eacce3/?utm_source=chatgpt)].
Molecular Structure Analysis
The molecular structure of diazaspiro[5.5]undecane derivatives is characterized by their spirocyclic nature, where the cyclohexanone unit often adopts a chair conformation. X-ray crystallographic techniques have been pivotal in elucidating these structures, revealing details such as intermolecular hydrogen bonding and π–π stacking interactions that influence crystal packing (Islam et al., 2017)[(https://consensus.app/papers/synthesis-diazaspiro55undecane-derivatives-base-islam/3401a89a6369576ea5677e1f76eacce3/?utm_source=chatgpt)].
Chemical Reactions and Properties
The reactivity of diazaspiro[5.5]undecane derivatives can vary significantly based on their substitution pattern. These compounds are amenable to further functionalization through reactions such as alkylation, acylation, and sulfonation, providing a route to a wide array of structurally diverse molecules (Cordes et al., 2013)[(https://consensus.app/papers/17diazaspiro55undecanea-heterocycle-cordes/c9d8d78cceb959618dc2d94603ff7b90/?utm_source=chatgpt)].
Physical Properties Analysis
The physical properties of diazaspiro[5.5]undecane derivatives, such as melting points, solubility, and crystallinity, can be significantly influenced by their molecular structure. For example, the chair conformation of the cyclohexanone unit and the presence of substituents can affect the compound's solubility and melting point (Islam et al., 2017)[(https://consensus.app/papers/synthesis-diazaspiro55undecane-derivatives-base-islam/3401a89a6369576ea5677e1f76eacce3/?utm_source=chatgpt)].
Chemical Properties Analysis
The chemical properties of these compounds, such as acidity, basicity, and reactivity towards nucleophiles and electrophiles, are also dictated by their specific functional groups and overall molecular architecture. These properties are crucial for their potential applications in chemical synthesis and medicinal chemistry (Cordes et al., 2013)[(https://consensus.app/papers/17diazaspiro55undecanea-heterocycle-cordes/c9d8d78cceb959618dc2d94603ff7b90/?utm_source=chatgpt)].
Wissenschaftliche Forschungsanwendungen
Scientific Research Applications of Diazaspiro[5.5]undecane Derivatives
CCR8 Antagonists for Respiratory Diseases
Diazaspiro[5.5]undecane derivatives have been identified as potent CCR8 antagonists, showing promise in treating chemokine-mediated diseases. These compounds are particularly highlighted for their potential in managing respiratory diseases such as asthma, chronic obstructive pulmonary disease (COPD), and rhinitis (Norman, 2007).
Catalyst-Free Synthesis of Nitrogen-Containing Spiro Heterocycles
An efficient and catalyst-free synthetic approach for nitrogen-containing spiro heterocycles has been developed. This method involves a double Michael addition reaction, facilitating the synthesis of 2,4-diazaspiro[5.5]undecane-1,3,5,9-tetraones and their analogs, which are of interest due to their structural uniqueness and potential applications in medicinal chemistry (Aggarwal, Vij, & Khurana, 2014).
Bioactivity and Synthesis of Privileged Heterocycles
The bioactivity and synthesis of 1,9-diazaspiro[5.5]undecane-containing compounds have been extensively reviewed, showcasing their relevance in treating a variety of conditions including obesity, pain, immune system disorders, cell signaling, cardiovascular diseases, and psychotic disorders (Blanco‐Ania, Heus, & Rutjes, 2017).
Applications in Chiral Separation and Pharmaceutical Industry
Spirocyclic compounds, including those related to the diazaspiro[5.5]undecane framework, have attracted attention for their potential applications in the pharmaceutical industry. These applications include their use as active pharmaceutical ingredients, catalysts for synthesizing active enantiomers, and surface modifiers for silica particles to resolve enantiomers, indicating the versatility of these compounds in drug development and chiral separation technologies (Liang et al., 2008).
Eigenschaften
IUPAC Name |
2-(2-methoxyethyl)-8-[(5-methylfuran-2-yl)methyl]-2,8-diazaspiro[5.5]undecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O3/c1-15-4-5-16(23-15)12-19-9-3-7-18(13-19)8-6-17(21)20(14-18)10-11-22-2/h4-5H,3,6-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBCHXQAVKMUPCK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)CN2CCCC3(C2)CCC(=O)N(C3)CCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Methoxyethyl)-8-[(5-methyl-2-furyl)methyl]-2,8-diazaspiro[5.5]undecan-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-1-(1H-indol-3-yl)ethanone](/img/structure/B5548396.png)
![2-[1-(2-chloro-6-fluorobenzyl)-1H-imidazol-2-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5548401.png)
![4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-[4-(1-naphthoyl)-1-piperazinyl]pyrimidine](/img/structure/B5548402.png)

![7-benzyldihydro[1,3]thiazolo[3,4-a]pyrazine-6,8(5H,7H)-dione](/img/structure/B5548426.png)
![{5-[4-(methylthio)phenyl]-2H-tetrazol-2-yl}acetic acid](/img/structure/B5548434.png)
![ethyl 2-amino-1-benzyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5548442.png)

![N-{3-methoxy-4-[(2-thienylamino)carbonyl]phenyl}-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B5548464.png)
![1-(2-aminoethyl)-N-methyl-N-[3-(methylthio)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5548470.png)
![5-methyl-1-(4-methylphenyl)-4-[(2-oxo-1,3-oxazolidin-3-yl)acetyl]-2-piperazinone](/img/structure/B5548484.png)
![1,3-dimethyl-6-{[(2S)-2-(4-morpholinylcarbonyl)-1-pyrrolidinyl]carbonyl}-2,4(1H,3H)-pyrimidinedione](/img/structure/B5548488.png)

![N-{1-[({[4-(aminosulfinyl)phenyl]amino}carbonothioyl)amino]-2,2,2-trichloroethyl}-2-chlorobenzamide](/img/structure/B5548504.png)